A Technical Guide to 9,9-Dioctyl-2,7-dibromofluorene: Properties, Synthesis, and Applications
A Technical Guide to 9,9-Dioctyl-2,7-dibromofluorene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,9-Dioctyl-2,7-dibromofluorene is a key building block in the synthesis of advanced organic electronic materials. Its unique molecular architecture, featuring a rigid fluorene (B118485) core functionalized with two bromine atoms and long, solubilizing octyl chains, makes it an essential monomer for the creation of high-performance conjugated polymers. This guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its primary applications in organic electronics.
Chemical and Physical Properties
The properties of 9,9-Dioctyl-2,7-dibromofluorene are summarized in the table below, providing a comprehensive overview of its key characteristics.
| Property | Value | Reference |
| CAS Number | 198964-46-4 | [1][2][3][4][5] |
| Molecular Formula | C29H40Br2 | [2][3] |
| Molecular Weight | 548.44 g/mol | [2][3][5][6] |
| Appearance | White to light brown solid | [1][5] |
| Melting Point | 59-63 °C | [1][5] |
| Boiling Point | 120°C/1mmHg | [2] |
| Solubility | Soluble in common organic solvents | [7] |
| Purity | 96% - 98% | [5] |
Synthesis of 9,9-Dioctyl-2,7-dibromofluorene
The synthesis of 9,9-Dioctyl-2,7-dibromofluorene is typically achieved through the alkylation of 2,7-dibromofluorene. The following protocol is a representative example of the synthetic procedure.
Experimental Protocol
Materials:
-
2,7-Dibromofluorene
-
Potassium hydroxide (B78521) (KOH)
-
Aliquat 336 (phase transfer catalyst)
-
n-Octyl bromide
Procedure: [6]
-
In a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, a solution of potassium hydroxide (50% w/w) and Aliquat 336 is prepared.
-
2,7-Dibromofluorene is added to the stirred solution.
-
The resulting suspension is heated to 85°C.
-
n-Octyl bromide is added dropwise to the heated suspension.
-
The reaction mixture is stirred at 85°C overnight.
-
After cooling to room temperature, dichloromethane is added to the reaction mixture to extract the product.
-
The organic phase is then separated, washed, dried, and the solvent is evaporated to yield the crude product.
-
Further purification can be achieved through recrystallization or column chromatography.
Applications in Organic Electronics
9,9-Dioctyl-2,7-dibromofluorene is a crucial monomer in the synthesis of polyfluorene-based conjugated polymers. These polymers are widely utilized in a variety of organic electronic devices due to their excellent charge transport properties and high photoluminescence quantum yields.
Key Applications:
-
Organic Light-Emitting Diodes (OLEDs): Polyfluorenes derived from this monomer are used as the emissive layer in OLEDs, particularly for blue light emission.[1][4][5][8]
-
Organic Photovoltaics (OPVs): It serves as a building block for donor-acceptor type copolymers used in the active layer of organic solar cells.[1][4][5][8]
-
Organic Field-Effect Transistors (OFETs): The resulting polymers exhibit good charge carrier mobility, making them suitable for the semiconductor channel in OFETs.[1][4][8]
The versatility of 9,9-Dioctyl-2,7-dibromofluorene stems from its ability to undergo various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the precise tuning of the resulting polymer's electronic and optical properties.[5][8]
Experimental Workflow: Polymer Synthesis
The following diagram illustrates a typical workflow for the synthesis of a polyfluorene derivative using 9,9-Dioctyl-2,7-dibromofluorene via a Suzuki coupling reaction.
Caption: Workflow for Polyfluorene Synthesis via Suzuki Coupling.
Logical Relationship: Structure to Function
The molecular structure of 9,9-Dioctyl-2,7-dibromofluorene directly influences the properties and performance of the resulting polymers. The diagram below outlines these key structure-function relationships.
References
- 1. 9,9-Dioctyl-2,7-dibromofluorene | 198964-46-4 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 9,9-Dioctyl-2,7-dibromofluorene 96 198964-46-4 [sigmaaldrich.com]
- 4. 9,9-Dioctyl-2,7-dibromofluorene , 97% , 198964-46-4 - CookeChem [cookechem.com]
- 5. ossila.com [ossila.com]
- 6. Synthesis routes of 9,9-Dioctyl-2,7-dibromofluorene [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. lookchem.com [lookchem.com]
